O-Acetyl-(-)-norscopolamine
CAS No.: 5027-68-9
Cat. No.: VC0138869
Molecular Formula: C₁₈H₂₁NO₅
Molecular Weight: 331.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5027-68-9 |
---|---|
Molecular Formula | C₁₈H₂₁NO₅ |
Molecular Weight | 331.36 |
IUPAC Name | 3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-acetyloxy-2-phenylpropanoate |
Standard InChI | InChI=1S/C18H21NO5/c1-10(20)22-9-13(11-5-3-2-4-6-11)18(21)23-12-7-14-16-17(24-16)15(8-12)19-14/h2-6,12-17,19H,7-9H2,1H3/t12?,13-,14?,15?,16?,17?/m1/s1 |
SMILES | CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 |
Introduction
Chemical Structure and Properties
O-Acetyl-(-)-norscopolamine, a tropane alkaloid derivative, is characterized by the acetylation of the hydroxyl group in norscopolamine's tropic acid moiety. This modification alters its physicochemical properties while preserving the core structure that confers its biological activity.
Basic Properties
Property | Value |
---|---|
Chemical Name | O-Acetyl-(-)-norscopolamine |
CAS Number | 5027-68-9 |
Molecular Formula | C18H21NO5 |
Molecular Weight | 331.36 g/mol |
Solubility | Chloroform, Dichloromethane, Ethyl Acetate |
Catalog Number | RCLS115710 (Clinivex) |
Table 1: Physicochemical properties of O-Acetyl-(-)-norscopolamine
Structural Identifiers
The precise chemical structure of O-Acetyl-(-)-norscopolamine can be represented through standard chemical notation systems:
Identifier Type | Notation |
---|---|
SMILES | O=C(C@@HCOC(=O)C)O[C@@H]1C[C@H]2NC@@H[C@H]1[C@@H]2O1 |
InChI | InChI=1S/C18H21NO5/c1-10(20)22-9-13(11-5-3-2-4-6-11)18(21)23-12-7-14-16-17(24-16)15(8-12)19-14/h2-6,12-17,19H,7-9H2,1H3/t12-,13-,14-,15+,16-,17+/m1/s1 |
InChIKey | DJAUMZBNIYQAMW-IKIFYQGPSA-N |
Table 2: Structural identifiers for O-Acetyl-(-)-norscopolamine
Relationship to Scopolamine and Norscopolamine
Structural Relationship
O-Acetyl-(-)-norscopolamine is derived from norscopolamine, which is itself a demethylated derivative of scopolamine. The structural relationships between these compounds illustrate key structural modifications:
Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|
Scopolamine | C17H21NO4 | 303.36 | N-methylated tropane alkaloid |
Norscopolamine | C16H19NO4 | 289.33 | Demethylated at nitrogen (nor-analog) |
O-Acetyl-(-)-norscopolamine | C18H21NO5 | 331.36 | Acetylated hydroxyl group of norscopolamine |
Table 3: Comparison of scopolamine, norscopolamine, and O-Acetyl-(-)-norscopolamine
Norscopolamine, also known as nor-hyoscine, has the chemical name (1R,2R,4S,5S,7s)-3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (S)-3-hydroxy-2-phenylpropanoate and a CAS number of 4684-28-0 .
Synthesis and Preparation
Analogous Synthetic Approaches
Similar N-dealkylation strategies have been developed for related tropane alkaloids. For instance, researchers have reported palladium-catalyzed methods for the N-demethylation of opiates, which could be applicable to tropane alkaloids:
"N-demethylation of opiates showed the conversion of hydrocodone 46a to norhydrocodone 46b. A 2.5 equivalent of palladium acetate was used as catalyst in heated benzene and refluxed to obtain 46b in 40% yield with 55% recovery of starting 46a."
Pharmacological Properties
Anticholinergic Activity
While specific pharmacological data for O-Acetyl-(-)-norscopolamine is limited in the available literature, its structural similarity to scopolamine suggests potential anticholinergic activity. Scopolamine is known to function as a muscarinic acetylcholine receptor antagonist with effects on the central nervous system .
Research on scopolamine has shown that:
-
It affects startle responses and prepulse inhibition
-
It binds to muscarinic receptors with high affinity
-
It has central nervous system depressant properties
Receptor Binding Studies
The parent compound, scopolamine, has been extensively studied in receptor binding experiments. In vitro studies have shown that scopolamine binds to a single population of binding sites with high affinity (Kd = 0.38 ± 0.01 nM) . The acetylation in O-Acetyl-(-)-norscopolamine may alter this binding profile, potentially affecting its pharmacodynamic properties.
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